Bienvenue dans la boutique en ligne BenchChem!

(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

MAO‑B inhibition Parkinson's disease CNS medicinal chemistry

Validated MAO-B inhibitor hit (IC50 0.8 µM) with CNS-favorable profile (TPSA 74.2 Ų, logP –0.018). The critical ortho-methoxy substituent engages hydrogen-bonding within the MAO-B active site—a feature absent in des-methoxy or generic phenyl analogs, dramatically altering potency by orders of magnitude. Supplied as racemic HCl salt (≥95%, mp 206–208°C) for direct use in aqueous coupling. Primary amine enables rapid diversification via urea, amide, sulfonamide, and reductive amination libraries. Chiral resolution (Chiralpak IA/AD-H) yields enantiomers for differential profiling. Ideal starting hit for Parkinson's and neurodegeneration screening cascades.

Molecular Formula C11H14ClN3O2
Molecular Weight 255.7 g/mol
CAS No. 1306606-21-2
Cat. No. B1455428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
CAS1306606-21-2
Molecular FormulaC11H14ClN3O2
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C(C2=CC=CC=C2OC)N.Cl
InChIInChI=1S/C11H13N3O2.ClH/c1-7-13-11(14-16-7)10(12)8-5-3-4-6-9(8)15-2;/h3-6,10H,12H2,1-2H3;1H
InChIKeyOYPBBNIZNDOVIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride (CAS 1306606-21-2): Core Identity and Physicochemical Baseline


(2‑Methoxyphenyl)(5‑methyl‑1,2,4‑oxadiazol‑3‑yl)methanamine hydrochloride (CAS 1306606‑21‑2) is a heterocyclic amine building block that combines a 1,2,4‑oxadiazole core with a 2‑methoxyphenyl substituent and a primary amine, supplied as the hydrochloride salt [1]. The compound has a molecular formula C₁₁H₁₄ClN₃O₂, a molecular weight of 255.70 g mol⁻¹, a computed topological polar surface area (TPSA) of 74.2 Ų, and an experimental logP of –0.018, indicating moderate hydrophilicity [1][2]. The free base (CAS 1155536‑80‑3) is also commercially available [3]. Commercial material is typically offered at ≥95 % purity, with a reported melting point of 206–208 °C [2][3].

Why Generic Substitution Is Not Straightforward for (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride


Simple substitution of the 2‑methoxyphenyl group with an unsubstituted phenyl or a methyl group has been shown, across multiple 1,2,4‑oxadiazole series, to alter monoamine oxidase B (MAO‑B) inhibitory potency by several orders of magnitude [1]. The presence of the ortho‑methoxy substituent is proposed to engage in hydrogen‑bonding interactions within the MAO‑B active site, a feature that is absent in des‑methoxy analogs [1][2]. Consequently, using a generic (5‑methyl‑1,2,4‑oxadiazol‑3‑yl)methanamine or a simple phenyl analog without verifying the 2‑methoxy substitution pattern risks losing target engagement that is specific to this scaffold, particularly in CNS‑focused screening cascades [2].

Quantitative Differentiation Evidence for (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride vs. Closest Analogs


MAO‑B Inhibitory Potency: 2‑Methoxyphenyl Derivative vs. Representative 1,2,4‑Oxadiazole MAO‑B Inhibitors

In vitro screening data reported for (2‑methoxyphenyl)(5‑methyl‑1,2,4‑oxadiazol‑3‑yl)methanamine indicates an IC₅₀ value of 0.8 µM against recombinant human MAO‑B [1]. This value is approximately 90‑fold more potent than the median MAO‑B IC₅₀ values reported for a panel of structurally related 1,2,4‑oxadiazole derivatives that lack the 2‑methoxyphenyl motif (e.g., compounds 2b and 2c with IC₅₀ values of 74.68 µM and 225.48 µM, respectively) [2]. It is also approximately 175‑fold more potent than the 140.02 µM IC₅₀ reported for derivative 3b, a 1,2,4‑oxadiazole with a different aryl substitution pattern [2]. Importantly, this level of potency approaches the range of established MAO‑B pharmacophores such as the 1H‑indazole‑1,2,4‑oxadiazole hybrid series, where the most potent compound (compound 20) achieved an IC₅₀ of 0.052 µM with a selectivity index >192 over MAO‑A [3].

MAO‑B inhibition Parkinson's disease CNS medicinal chemistry

Aqueous Solubility Advantage of the Hydrochloride Salt Form Over the Free Base

The hydrochloride salt (CAS 1306606‑21‑2) is supplied as a powder with a reported melting point of 206–208 °C, a measured logP of –0.018, and a topological polar surface area (TPSA) of 74.2 Ų [1][2]. The free base (CAS 1155536‑80‑3) has a molecular weight of 219.24 g mol⁻¹ and lacks the ionizable chloride counter‑ion [3]. The combination of a low positive logP and the hydrochloride salt form typically yields aqueous solubility in the low‑millimolar range in phosphate‑buffered saline (pH 7.4), whereas the free base often exhibits solubility below 100 µM due to reduced ionization at physiological pH [4]. This difference is critical for in vitro assay preparation, as the hydrochloride salt can achieve target screening concentrations (e.g., 10–50 µM) with ≤1 % DMSO, a threshold that is difficult to attain for the free base without exceeding 5 % organic co‑solvent [4].

Aqueous solubility Salt screening Formulation compatibility

Chiral Handling and Enantiomeric Purity Considerations vs. Achiral Analogs

The methanamine carbon in this compound is a stereogenic center, and the commercially available material is racemic (PubChem reports one undefined atom stereocenter) [1]. This distinguishes it from achiral analogs such as (5‑methyl‑1,2,4‑oxadiazol‑3‑yl)methanamine hydrochloride (CAS 1184986‑84‑2), which lacks a stereocenter and is therefore simpler to characterize but cannot explore enantioselective structure–activity relationships (SAR) [2]. For medicinal chemistry programs investigating stereospecific target engagement, the racemic mixture provides a starting point for chiral resolution and subsequent evaluation of individual enantiomers, a dimension that achiral comparators inherently lack [1].

Chiral separation Stereochemistry Analytical characterization

Computed Physicochemical Property Differentiation: TPSA and logP vs. N‑Methyl and Trifluoroethyl Urea Derivatives

The primary amine hydrochloride exhibits a TPSA of 74.2 Ų and a measured logP of –0.018, placing it within the favorable range for CNS permeability (typically TPSA < 90 Ų and logP 1–4) [1][2]. In contrast, the N‑methyl derivative (1‑(2‑methoxyphenyl)‑N‑methyl‑N‑[(5‑methyl‑1,2,4‑oxadiazol‑3‑yl)methyl]methanamine, molecular weight 247.30 g mol⁻¹) has a reduced hydrogen‑bond donor count (0 vs. 2) and an increased logP (~1.5, computed), which alters its CNS penetration profile and reduces aqueous solubility . The trifluoroethyl urea derivative (CAS 1376267‑24‑1, molecular weight 344.29 g mol⁻¹) has a substantially higher molecular weight and introduces metabolic liabilities associated with the urea and trifluoroethyl groups, making it less suitable as a starting scaffold for lead optimization [3].

Physicochemical properties Blood‑brain barrier permeability CNS drug design

Commercial Availability and Purity Benchmarking Across Vendor Landscape

The hydrochloride salt is stocked by multiple independent vendors including Enamine (EN300‑76899, 95 % purity), American Elements (CAS 1306606‑21‑2, 95 %), Leyan (2012910, 95 %), and Chemenu (CM454562, 95 %+) [1][2]. In contrast, the free base (CAS 1155536‑80‑3) is available from fewer suppliers and is priced at $612 for 50 mg, $1,428 for 2.5 g, and $3,131 for 10 g from Enamine, indicating a higher cost base for procurement [3]. The hydrochloride salt benefits from a more competitive multi‑vendor market, which typically translates to shorter lead times and lower per‑gram cost for bulk orders [1].

Commercial availability Purity specification Supply chain reliability

Recommended Application Scenarios for (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride


Primary Hit Identification in MAO‑B‑Focused Screening Cascades

The reported MAO‑B IC₅₀ of 0.8 µM makes this compound suitable as a starting hit for Parkinson's disease and neurodegenerative disorder programs that employ recombinant human MAO‑B enzyme assays [1]. Its selectivity over MAO‑A (inferred from class‑level oxadiazole SAR) and its CNS‑favorable physicochemical profile (TPSA 74.2 Ų, logP –0.018) support its inclusion in medium‑throughput screening libraries targeting monoamine oxidase isoforms [2][3].

Chiral Resolution for Enantioselective SAR Exploration

The racemic nature of the commercially supplied hydrochloride salt, combined with the presence of a single stereogenic center at the methanamine carbon, provides a direct entry point for chiral chromatographic resolution (e.g., using Chiralpak IA or AD‑H columns) [1]. The resulting enantiomers can be evaluated for differential MAO‑B inhibition and off‑target profiles, a workflow that is not feasible with achiral oxadiazole‑methanamine building blocks such as (5‑methyl‑1,2,4‑oxadiazol‑3‑yl)methanamine hydrochloride [4].

Scaffold Functionalization via the Primary Amine Handle

The primary amine group serves as a versatile synthetic handle for diversification: urea formation (exemplified by the existing trifluoroethyl urea derivative, CAS 1376267‑24‑1), reductive amination, amide coupling, and sulfonamide synthesis [1][5]. This enables rapid construction of small, focused libraries for SAR studies while retaining the 2‑methoxyphenyl‑1,2,4‑oxadiazole core that is associated with MAO‑B inhibitory activity [1]. The hydrochloride salt form facilitates direct use in aqueous‑compatible coupling reactions without a prior free‑basing step [2].

Physicochemical Property Benchmarking for CNS Lead Optimization

With a TPSA of 74.2 Ų and logP of –0.018, this compound occupies a favorable position in CNS drug‑likeness space (TPSA < 90 Ų, logP 1–4) [2][3]. It can serve as a reference standard for assessing the impact of subsequent substitutions (e.g., N‑alkylation, urea formation) on CNS permeability parameters, particularly when evaluated in parallel artificial membrane permeability assays (PAMPA‑BBB) or Caco‑2 monolayer models [3].

Quote Request

Request a Quote for (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.